N'-(Desmethyl)azithromycin
Overview
Description
“N’-(Desmethyl)azithromycin” is a metabolite of Azithromycin . It is also known as “Azithromycin EP Impurity I” and is used as a potential anti-infective, anti-proliferative, anti-inflammatory, and prokinetic agent .
Synthesis Analysis
The synthesis of “N’-(Desmethyl)azithromycin” involves using erythromycin A (E) oxime as a starting material. The process includes Beckmann rearrangement, potassium borohydride reduction, and hydrolysis to obtain the demethyl azithromycin .
Molecular Structure Analysis
The molecular formula of “N’-(Desmethyl)azithromycin” is C37H70N2O12 . It has a molecular weight of 734.96 .
Chemical Reactions Analysis
A gas chromatographic–mass spectrometric (GC–MS) method is described for the determination of azithromycin monohydrate residue in biological fluids . This method allows detection of residual azithromycin (AZM) in biological fluids by using single-ion monitoring (SIM) .
Physical And Chemical Properties Analysis
“N’-(Desmethyl)azithromycin” is a white solid . It has a molecular weight of 734.96 and a molecular formula of C37H70N2O12 .
Scientific Research Applications
Metabolite Identification in Animal Tissues
Azithromycin and its metabolites, including N'-(Desmethyl)azithromycin, have been studied for their distribution and metabolism in animal tissues. A study on ball pythons (Python regius) detailed the metabolism of azithromycin and identified fifteen metabolites in plasma, bile, or tissues, including unique metabolites such as 3'-N-nitroso,9a-N-desmethyl-azithromycin specific to this species. This research contributes to the understanding of azithromycin's metabolic pathways and its environmental persistence and effects (Hunter et al., 2003).
Biodegradation and Environmental Impact
Azithromycin, including its derivatives like N'-(Desmethyl)azithromycin, undergoes degradation in various environmental conditions, leading to the formation of degradation products such as N-oxide, N-desmethyl, and N-didesmethyl forms. Studies investigating these processes under controlled conditions and in natural sources like secondary effluent have highlighted the importance of understanding the environmental impact and degradation kinetics of macrolide antibiotics (Gozlan et al., 2016). Another study delved into the adsorption of azithromycin onto different soils, revealing that soils with higher pH values exhibit higher adsorption rates, thereby minimizing environmental risks associated with this contaminant (Cela-Dablanca et al., 2022).
Antibacterial and Antiviral Applications
Antibacterial Activity and Mechanisms
Azithromycin and its derivatives, such as N'-(Desmethyl)azithromycin, have potent antibacterial effects. Their mechanisms involve inhibiting bacterial protein synthesis, quorum-sensing, and reducing biofilm formation. They effectively accumulate in cells, especially phagocytes, and are delivered in high concentrations to infection sites, as indicated by rapid plasma clearance and extensive tissue distribution. This macrolide is indicated for various bacterial infections and has shown immunomodulatory effects in chronic inflammatory disorders, including cystic fibrosis and non-cystic fibrosis bronchiectasis (Parnham et al., 2014).
Antiviral Properties and Clinical Applications
In addition to antibacterial properties, azithromycin exhibits antiviral effects against a range of viruses, including rhinovirus, influenza A, Zika virus, Ebola, enteroviruses, and coronaviruses. This is partly due to its ability to enhance the expression of antiviral pattern recognition receptors and induction of antiviral type I and III interferon responses. Its role in the treatment of severe coronavirus-19 disease (COVID-19) has been highlighted, especially given its anti-inflammatory properties and suppression of various cytokines involved in the over-exuberant innate inflammatory response characteristic of severe COVID-19 (Oliver & Hinks, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUKBLYECHAGN-HOQMJRDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169356 | |
Record name | N'-(Desmethyl)azithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
735.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(Desmethyl)azithromycin | |
CAS RN |
172617-84-4 | |
Record name | N'-(Desmethyl)azithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-(Desmethyl)azithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(DESMETHYL)AZITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93A68ETO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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